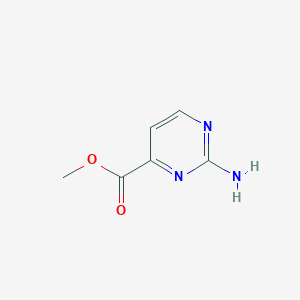

Methyl 2-aminopyrimidine-4-carboxylate

Description

Properties

IUPAC Name |

methyl 2-aminopyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c1-11-5(10)4-2-3-8-6(7)9-4/h2-3H,1H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHGOYDMXENEUOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=NC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20728517 | |

| Record name | Methyl 2-aminopyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20728517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2164-66-1 | |

| Record name | 4-Pyrimidinecarboxylic acid, 2-amino-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2164-66-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-aminopyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20728517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2164-66-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2-aminopyrimidine-4-carboxylate

Foreword: The Strategic Importance of the 2-Aminopyrimidine Scaffold

The pyrimidine nucleus is a cornerstone of heterocyclic chemistry, renowned for its prevalence in biologically active compounds, including nucleic acids and a plethora of pharmaceuticals.[1][2] Among its derivatives, the 2-aminopyrimidine moiety serves as a critical pharmacophore in numerous therapeutic agents, demonstrating a broad spectrum of activities such as anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2][3] Specifically, methyl 2-aminopyrimidine-4-carboxylate is a highly valuable intermediate in the synthesis of more complex molecules, particularly kinase inhibitors, due to its versatile functional groups that allow for further molecular elaboration.[4][5][6] This guide provides an in-depth exploration of the primary synthesis pathway for this compound, focusing on the underlying chemical principles, a detailed experimental protocol, and the critical parameters that ensure a successful and reproducible outcome.

I. Core Synthesis Strategy: Cyclocondensation of Guanidine with a β-Ketoester Equivalent

The most direct and widely employed strategy for the synthesis of the 2-aminopyrimidine core involves the cyclocondensation of a guanidine source with a 1,3-dicarbonyl compound or a functionally equivalent synthon.[6][7] This approach is conceptually related to the well-established Biginelli reaction, which also utilizes a multicomponent reaction to assemble the pyrimidine ring.[8][9][10] In the context of synthesizing this compound, the key precursors are guanidine and a derivative of methyl acetoacetate or a similar β-ketoester.

Reaction Mechanism and Rationale

The reaction proceeds through a series of nucleophilic additions and condensation steps. The initial step is believed to be the reaction between the guanidine and one of the carbonyl groups of the β-dicarbonyl compound to form a reactive intermediate. Subsequent intramolecular cyclization and dehydration lead to the formation of the stable aromatic pyrimidine ring. The choice of a methyl ester at the 4-position of the final product dictates the use of a starting material bearing this functionality.

A plausible and efficient precursor for this synthesis is dimethyl acetylenedicarboxylate (DMAD). The reaction of guanidine with DMAD offers a direct route to the target molecule. However, it is crucial to control the reaction conditions, as the high reactivity of DMAD can sometimes lead to the formation of five-membered imidazoline rings as side products.[11][12][13] Careful selection of solvent and temperature is paramount to favor the desired six-membered pyrimidine ring formation.

Below is a DOT language script that generates a diagram illustrating the primary synthesis pathway.

Caption: Primary synthesis pathway for this compound.

II. Detailed Experimental Protocol

This protocol outlines a robust procedure for the laboratory-scale synthesis of this compound. The self-validating nature of this protocol is embedded in the clear checkpoints for reaction monitoring and product characterization.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight | Quantity | Notes |

| Guanidine Hydrochloride | 50-01-1 | 95.53 | 1.0 eq | |

| Sodium Methoxide | 124-41-4 | 54.02 | 1.1 eq | Handle with care; moisture sensitive |

| Dimethyl Acetylenedicarboxylate (DMAD) | 762-42-5 | 142.11 | 1.0 eq | Lachrymator; handle in a fume hood |

| Methanol (Anhydrous) | 67-56-1 | 32.04 | As solvent | Ensure dryness to prevent side reactions |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | For extraction | |

| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | For drying |

Step-by-Step Procedure

-

Preparation of Guanidine Free Base: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve guanidine hydrochloride (1.0 eq) in anhydrous methanol. To this solution, add sodium methoxide (1.1 eq) portion-wise at room temperature. Stir the resulting suspension for 30 minutes. The formation of a white precipitate (sodium chloride) indicates the generation of the guanidine free base.

-

Reaction with DMAD: Cool the methanolic solution of guanidine to 0 °C using an ice bath. Slowly add dimethyl acetylenedicarboxylate (1.0 eq) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.

-

Reaction Progression and Monitoring: After the complete addition of DMAD, allow the reaction mixture to slowly warm to room temperature and then heat to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexanes). The reaction is typically complete within 4-6 hours.

-

Work-up and Isolation: Upon completion of the reaction, cool the mixture to room temperature and remove the methanol under reduced pressure. To the resulting residue, add water and extract the product with dichloromethane (3 x 50 mL).

-

Purification: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound as a solid.

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point of the purified compound should also be determined and compared to literature values.

III. Mechanistic Insights and Process Optimization

A deeper understanding of the reaction mechanism allows for informed optimization of the synthesis. The following diagram illustrates the key steps in the formation of the pyrimidine ring.

Caption: Key mechanistic steps in the cyclocondensation reaction.

Causality Behind Experimental Choices:

-

Use of Guanidine Hydrochloride and a Base: Guanidine is typically stored as its more stable hydrochloride salt. The in-situ generation of the free base using a non-nucleophilic base like sodium methoxide is a standard and effective practice.

-

Controlled Addition of DMAD at Low Temperature: The Michael addition of guanidine to the electron-deficient alkyne of DMAD is highly exothermic. Slow, dropwise addition at 0 °C is crucial to prevent uncontrolled temperature elevation, which could favor the formation of undesired side products.

-

Refluxing the Reaction Mixture: While the initial addition is performed at a low temperature, heating to reflux provides the necessary activation energy for the subsequent intramolecular cyclization and dehydration steps, driving the reaction to completion.

-

Aqueous Work-up and Extraction: This standard procedure effectively removes inorganic salts (like NaCl) and any remaining water-soluble reagents, providing a cleaner crude product for purification.

IV. Conclusion and Future Perspectives

The synthesis of this compound via the cyclocondensation of guanidine and dimethyl acetylenedicarboxylate represents a reliable and efficient method for accessing this important synthetic intermediate. The principles outlined in this guide, rooted in fundamental organic chemistry, provide a solid framework for its successful preparation. As the demand for novel therapeutics continues to grow, the development of even more efficient, sustainable, and scalable syntheses for such key building blocks will remain an active area of research. Future efforts may focus on the use of alternative catalysts to improve reaction times and yields, as well as the exploration of one-pot, multi-component reaction strategies to enhance overall synthetic efficiency.[9]

V. References

-

Wikipedia. Biginelli reaction. --INVALID-LINK--

-

Organic Chemistry Portal. Biginelli Reaction. --INVALID-LINK--

-

Popa, M., et al. (2021). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules, 26(19), 6022. --INVALID-LINK--

-

ResearchGate. Synthesis of pyrimidines via Biginelli reaction. --INVALID-LINK--

-

Popa, M., et al. (2021). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. PubMed. --INVALID-LINK--

-

Valcárcel, M., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. --INVALID-LINK--

-

Katner, A. S., & Ziege, E. A. (1971). The reaction of dimethyl acetylenedicarboxylate with acetylguanidine and guanidine. Journal of the Chemical Society D: Chemical Communications, (15), 864-865. --INVALID-LINK--

-

Royal Society of Chemistry. The reaction of dimethyl acetylenedicarboxylate with acetylguanidine and guanidine. --INVALID-LINK--

-

Amrollahi, M., et al. (2016). Synthesis of Some New Thiazolo Pyrimidines Using Cyclocondensation Reaction. Asian Journal of Chemistry, 28(4), 902-906. --INVALID-LINK--

-

Gangjee, A., et al. (2000). Synthesis of pyrrolo[2,3-d]pyrimidines via cyclocondensation of b-alkoxy- and b-amino-a-bromoaldehydes. Tetrahedron Letters, 41(50), 9741-9745. --INVALID-LINK--

-

Hranjec, M., et al. (2022). Anion-Controlled Synthesis of Novel Guanidine-Substituted Oxanorbornanes. Molecules, 27(24), 8968. --INVALID-LINK--

-

Organic Chemistry Portal. Synthesis of pyrimidines. --INVALID-LINK--

-

ResearchGate. Schemes of the reactions catalyzed by different guanidine derivatives. --INVALID-LINK--

-

ResearchGate. Synthesis of pyrimidines 146 via the multicomponent cyclocondensation. --INVALID-LINK--

-

Chem-Impex. 2-Aminopyrimidine-4-carboxylic acid. --INVALID-LINK--

-

Hranjec, M., et al. (2023). A DFT Investigation of the Reactivity of Guanidinium Salts in Tandem aza-Michael Addition/Intramolecular Cyclization. Molecules, 28(5), 2200. --INVALID-LINK--

-

Khan, K. M., et al. (2020). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 25(18), 4234. --INVALID-LINK--

-

ChemicalBook. Methyl 2-aminopyridine-4-carboxylate CAS#: 6937-03-7. --INVALID-LINK--

-

Zhishang Chemical. 2-Aminopyrimidine-4-carboxylic Acid (CAS 2164-65-0) High-Purity Pyrimidine Intermediate. --INVALID-LINK--

-

Guidechem. How to Synthesize Methyl 2-Aminopyridine-4-carboxylate and Reduce Vibration in Centrifugal Pumps. --INVALID-LINK--

-

ScienceRise: Pharmaceutical Science. Synthesis, docking study and antimicrobial activity evaluation of pyridyl amides of thieno[2,3-d]pyrimidine-4-carboxylic acid. --INVALID-LINK--

-

ResearchGate. Synthesis of 2-aminopyrimidine derivatives as antimicrobial agents. --INVALID-LINK--

-

ResearchGate. Synthesis of 2-aminopyrimidine using β-dicarbonyl compounds and guanidine. --INVALID-LINK--

-

Khan, K. M., et al. (2020). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. PubMed Central. --INVALID-LINK--

References

- 1. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. 2-Aminopyrimidine-4-carboxylic Acid (CAS 2164-65-0) High-Purity Pyrimidine Intermediate [ranechem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 9. Biginelli Reaction [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. The reaction of dimethyl acetylenedicarboxylate with acetylguanidine and guanidine - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. The reaction of dimethyl acetylenedicarboxylate with acetylguanidine and guanidine | Semantic Scholar [semanticscholar.org]

- 13. Anion-Controlled Synthesis of Novel Guanidine-Substituted Oxanorbornanes - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Aminopyrimidine and Aminopyridine Carboxylates: Spotlight on Methyl 2-aminopyrimidine-4-carboxylate and its Analogs

This technical guide provides an in-depth analysis of Methyl 2-aminopyrimidine-4-carboxylate, a heterocyclic compound of interest in synthetic chemistry. Due to the limited publicly available data for this specific pyrimidine derivative, and to enhance the practical utility of this guide for researchers, we will also provide a detailed examination of its close structural analog, Methyl 2-aminopyridine-4-carboxylate. This pyridine analog is extensively documented and serves as a crucial reference for understanding the chemical behavior and potential applications of related aminopyrimidine structures.

Core Identifiers and Physicochemical Properties

Precise identification is the cornerstone of chemical research and development. This section delineates the key identifiers for this compound and its more extensively studied pyridine analog.

This compound

This compound is the primary subject of this guide. However, detailed experimental data for it is sparse in publicly accessible literature.

-

CAS Number: 2164-66-1[1]

-

Molecular Weight: 153.14 g/mol

Methyl 2-aminopyridine-4-carboxylate (Reference Compound)

Due to its structural similarity and the wealth of available data, Methyl 2-aminopyridine-4-carboxylate serves as an excellent reference compound. It is crucial for researchers to distinguish between these two compounds, as their CAS numbers and core heterocyclic structures differ.

The key physicochemical properties are summarized in the table below for straightforward comparison.

| Property | This compound | Methyl 2-aminopyridine-4-carboxylate | Source |

| CAS Number | 2164-66-1 | 6937-03-7 | [1][2][3] |

| Molecular Formula | C₆H₇N₃O₂ | C₇H₈N₂O₂ | [3][4] |

| Molecular Weight | 153.14 g/mol | 152.15 g/mol | [2][4] |

| Appearance | Not specified | White to brown crystalline powder or tan solid | [2][3] |

| Melting Point | Not specified | 144-148 °C | [2] |

| Boiling Point | Not specified | 296.1±20.0 °C (Predicted) | [2] |

| Solubility | Not specified | Insoluble in water; Soluble in Chloroform | [2] |

| SMILES String | Not available | COC(=O)c1ccnc(N)c1 | [3][4] |

| InChI Key | Not available | SVWWNEYBEFASMP-UHFFFAOYSA-N | [3][4] |

Synthesis and Reaction Mechanisms

The synthesis of these heterocyclic cores is fundamental to their application in drug discovery and materials science. The choice of synthetic route is often dictated by the availability of starting materials, desired yield, and scalability.

General Synthesis of 2-Aminopyrimidines

2-Aminopyrimidine derivatives are crucial building blocks in medicinal chemistry, forming the core of numerous approved drugs.[5][6] A common and robust method for their synthesis involves the condensation reaction between a 1,3-dicarbonyl compound (or its equivalent) and guanidine. The reaction proceeds via nucleophilic attack and subsequent cyclization.

Caption: Generalized workflow for 2-aminopyrimidine synthesis.

Experimental Protocol: Synthesis of Methyl 2-aminopyridine-4-carboxylate

A well-documented method for synthesizing the pyridine analog involves the esterification of 2-aminoisonicotinic acid.[2] This procedure highlights a common strategy for introducing the methyl ester group onto the heterocyclic scaffold.

Objective: To synthesize Methyl 2-aminoisonicotinate from 2-aminoisonicotinic acid and methanol.

Materials:

-

2-aminoisonicotinic acid (1.5 mol)

-

Methanol (1.8 L)

-

Thionyl chloride (2.0 mol)

-

Saturated aqueous sodium carbonate solution

-

Dichloromethane

-

Anhydrous sodium sulfate

Step-by-Step Protocol:

-

Dissolution: Dissolve 2-aminoisonicotinic acid (207 g, 1.5 mol) in methanol (1.8 L) in a suitable reaction vessel.[2]

-

Esterification: While maintaining the temperature at 50 °C, slowly add thionyl chloride (238 g, 2 mol) dropwise to the solution.[2]

-

Causality Insight: Thionyl chloride reacts with methanol to form methyl sulfite and HCl in situ. The HCl protonates the carboxylic acid, making it more electrophilic and facilitating esterification. This is a classic Fischer esterification catalyzed by an acid generated in place.

-

-

Reaction: After the addition is complete, continue stirring the reaction mixture at 50 °C for 5 hours to ensure the reaction goes to completion.[2]

-

Solvent Removal: Remove the solvent by distillation under reduced pressure.[2]

-

Neutralization & Work-up: To the residue, add saturated aqueous sodium carbonate solution to adjust the pH to 9-10. This step neutralizes the excess acid and deprotonates the amine, making the product extractable into an organic solvent.[2]

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x 300 mL).[2]

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and remove the solvent by concentration to yield the final product, Methyl 2-aminoisonicotinate, as a yellow solid.[2]

-

Self-Validation: The structure of the product can be confirmed by ¹H-NMR spectroscopy, which should show characteristic peaks for the methyl ester protons and the aromatic protons of the pyridine ring.[2]

-

Applications in Research and Drug Development

The aminopyrimidine and aminopyridine scaffolds are privileged structures in medicinal chemistry. Their ability to form key hydrogen bonds and participate in various intermolecular interactions makes them ideal components for designing enzyme inhibitors and receptor modulators.

-

Kinase Inhibition: The 2-aminopyrimidine core is a cornerstone of many kinase inhibitors used in oncology, such as Imatinib and Palbociclib.[5] The nitrogen atoms in the pyrimidine ring act as hydrogen bond acceptors, mimicking the hinge-binding motif of ATP.

-

Enzyme Inhibition: Methyl 2-aminopyridine-4-carboxylate has been identified as an inhibitor of nitrogen monoxide synthetase.[2][3] This activity highlights its potential as a starting point for developing therapeutic agents targeting nitric oxide pathways.

-

Scaffold for Synthesis: These compounds serve as versatile building blocks for creating more complex molecules. The amino and ester functional groups provide reactive handles for further chemical modifications, such as amide bond formation or nucleophilic substitution, enabling the construction of diverse chemical libraries for high-throughput screening.[7]

Caption: Key application areas for aminopyrimidine/pyridine cores.

Safety and Handling

Proper handling of chemical reagents is paramount for laboratory safety. The following information is based on the Safety Data Sheet (SDS) for Methyl 2-aminopyridine-4-carboxylate.

-

Hazard Statements: Causes skin irritation (H315) and serious eye irritation/damage (H318/H319).[4][8] May also be harmful if swallowed or inhaled and may cause respiratory irritation.[8]

-

Precautionary Measures:

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[8][9] Store under an inert atmosphere.[9]

-

First Aid:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[8][9]

-

Skin: Wash with plenty of soap and water. If irritation occurs, get medical advice.[8][9]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[8][9]

-

Conclusion

While specific experimental data for this compound (CAS 2164-66-1) remains limited, its structural features suggest it is a compound of significant interest for chemical synthesis and medicinal chemistry. By leveraging the extensive knowledge base of its close analog, Methyl 2-aminopyridine-4-carboxylate (CAS 6937-03-7), researchers can infer potential synthetic strategies, reactivity, and applications. The aminopyrimidine and aminopyridine cores are validated and valuable scaffolds in drug development, and a deeper understanding of their derivatives is essential for the continued innovation of novel therapeutics. This guide serves as a foundational resource, emphasizing the importance of precise chemical identification and providing a robust framework for future research in this area.

References

- 1. 2164-66-1 | this compound | Esters | Ambeed.com [ambeed.com]

- 2. Methyl 2-aminopyridine-4-carboxylate CAS#: 6937-03-7 [m.chemicalbook.com]

- 3. Methyl 2-aminopyridine-4-carboxylate, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. Methyl 2-aminopyridine-4-carboxylate | C7H8N2O2 | CID 236984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

Spectroscopic Profile of Methyl 2-aminopyrimidine-4-carboxylate: A Technical Guide

This technical guide provides an in-depth analysis of the spectral data for Methyl 2-aminopyrimidine-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. By examining its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we can elucidate its structural features, providing a crucial foundation for its application in research. This document is intended for researchers, scientists, and professionals in the field of drug development who require a detailed understanding of the spectroscopic characterization of this molecule.

Introduction

This compound (C₆H₇N₃O₂) is a substituted pyrimidine derivative. The pyrimidine scaffold is a core component of various biologically active molecules, including nucleic acids and numerous pharmaceuticals.[1] The presence of an amino group and a methyl ester on the pyrimidine ring suggests its potential as a versatile building block in the synthesis of more complex molecules with diverse pharmacological activities. Accurate structural confirmation through spectroscopic methods is the cornerstone of any chemical research, ensuring the identity and purity of the compound.[2]

Molecular Structure and Key Features

A clear understanding of the molecular structure is paramount to interpreting its spectral data. The structure of this compound, with its key functional groups, is depicted below.

Figure 1: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[2]

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the amino protons, and the methyl ester protons. For comparative analysis, the ¹H NMR data for the analogous compound, Methyl 2-aminopyridine-4-carboxylate, in DMSO-d₆ is δ 3.96 (s, 3H), 7.14 (d, 1H), 7.49 (br, 1H), 8.07 (d, 1H), 8.18 (br, 2H, NH).[3]

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.7 | d | 1H | H6 | The proton at position 6 is adjacent to a nitrogen atom, leading to a significant downfield shift. It will appear as a doublet due to coupling with H5. |

| ~7.2 | d | 1H | H5 | This proton is coupled to H6, resulting in a doublet. Its chemical shift is upfield compared to H6 due to its greater distance from the electron-withdrawing nitrogen atoms. |

| ~7.5 | br s | 2H | -NH₂ | The protons of the amino group are typically broad and their chemical shift can vary depending on solvent and concentration. |

| ~3.9 | s | 3H | -OCH₃ | The methyl protons of the ester group will appear as a sharp singlet as there are no adjacent protons to couple with. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals and determine the chemical shifts relative to a reference standard (e.g., TMS).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the different carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 | C=O (ester) | The carbonyl carbon of the ester group is highly deshielded and appears significantly downfield. |

| ~162 | C2 | The carbon atom bonded to two nitrogen atoms (the amino group and a ring nitrogen) will be significantly downfield. |

| ~158 | C4 | The carbon attached to the ester group and a ring nitrogen will also be downfield. |

| ~157 | C6 | The carbon atom at position 6, adjacent to a nitrogen atom, will be deshielded. |

| ~115 | C5 | The carbon at position 5 is expected to be the most upfield of the aromatic carbons. |

| ~52 | -OCH₃ | The methyl carbon of the ester group will appear in the typical upfield region for sp³ hybridized carbons. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: Tune the spectrometer to the ¹³C frequency.

-

Data Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A wider spectral width (e.g., 0-200 ppm) is required. A longer acquisition time and more scans are typically needed due to the lower natural abundance of ¹³C.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[2]

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group | Rationale |

| 3400-3200 | N-H stretch | Primary amine (-NH₂) | The presence of two bands in this region (symmetric and asymmetric stretching) is characteristic of a primary amine. |

| 3100-3000 | C-H stretch | Aromatic C-H | Stretching vibrations of the C-H bonds on the pyrimidine ring. |

| 2960-2850 | C-H stretch | Aliphatic C-H | Stretching vibrations of the C-H bonds of the methyl group. |

| ~1720 | C=O stretch | Ester | Strong absorption due to the carbonyl group of the methyl ester. |

| 1650-1550 | C=C and C=N stretch | Aromatic ring | Vibrations of the carbon-carbon and carbon-nitrogen double bonds within the pyrimidine ring. |

| ~1250 | C-O stretch | Ester | Stretching vibration of the C-O single bond in the ester group. |

Experimental Protocol: FT-IR Spectroscopy (ATR)

-

Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

-

Background Spectrum: Acquire a background spectrum of the clean, empty ATR crystal.

-

Sample Spectrum: Lower the ATR press and apply pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum.

-

Data Processing: The instrument's software will automatically subtract the background spectrum from the sample spectrum to generate the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.[2] The molecular weight of this compound is 153.14 g/mol .

Expected Fragmentation Pattern:

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 153. Subsequent fragmentation may occur through the loss of the methoxy group (-OCH₃) to give a fragment at m/z = 122, or the loss of the entire methoxycarbonyl group (-COOCH₃) to give a fragment at m/z = 94.

Figure 2: Proposed mass spectrometry fragmentation pathway for this compound.

Experimental Protocol: Mass Spectrometry (Electron Ionization)

-

Sample Introduction: Introduce a small amount of the sample into the ion source of the mass spectrometer, typically via a direct insertion probe for solid samples.

-

Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data provides a detailed spectroscopic profile of this compound. While experimental data for this specific molecule is limited, the predicted spectra, based on the analysis of its structural analog and fundamental spectroscopic principles, offer a robust framework for its characterization. This technical guide serves as a valuable resource for scientists, enabling confident identification and utilization of this compound in their research and development endeavors. The provided experimental protocols offer a standardized approach for obtaining high-quality spectral data.

References

solubility profile of Methyl 2-aminopyrimidine-4-carboxylate in organic solvents

An In-Depth Technical Guide to the Solubility Profile of Methyl 2-aminopyrimidine-4-carboxylate in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that governs its behavior throughout the drug development lifecycle—from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of the solubility profile of this compound, a key building block in medicinal chemistry. We will delve into the theoretical underpinnings of solubility, present detailed experimental protocols for its determination, analyze quantitative solubility data in a range of common organic solvents, and explore the thermodynamic properties that govern its dissolution. This document is intended to serve as a practical resource for scientists seeking to understand and manipulate the solubility of this compound.

Introduction: The Central Role of Solubility

This compound (CAS: 6937-03-7, Molecular Formula: C₇H₈N₂O₂) is a heterocyclic compound featuring an aminopyrimidine core functionalized with a methyl ester. Its structure, possessing both hydrogen bond donors (amino group) and acceptors (pyrimidine nitrogens, carbonyl oxygen), as well as a mix of polar and non-polar regions, suggests a complex and highly solvent-dependent solubility profile.

Understanding this profile is not an academic exercise; it is fundamental to successful drug development. Poor aqueous solubility is a primary reason for the failure of promising drug candidates, leading to low bioavailability. Furthermore, knowledge of solubility in organic solvents is essential for:

-

Process Chemistry: Selecting appropriate solvents for reaction, extraction, and crystallization to optimize yield and purity.

-

Formulation Science: Developing stable and effective dosage forms, including both oral and parenteral formulations.

-

Preclinical Studies: Preparing stock solutions for in vitro and in vivo assays, where insolubility can lead to inaccurate results.

This guide will provide the foundational knowledge and specific data required to make informed decisions when working with this compound.

Theoretical Framework: Predicting and Understanding Solubility

While empirical determination is the gold standard, a theoretical framework is invaluable for rational solvent selection and for interpreting experimental results. The age-old adage "like dissolves like" provides a starting point, suggesting that solutes dissolve best in solvents of similar polarity. However, for a multifunctional molecule like this compound, a more sophisticated approach is warranted.

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters (HSP) offer a more powerful predictive tool by deconstructing the total cohesive energy of a substance into three components. This approach moves beyond a single polarity metric and considers the specific types of intermolecular interactions:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

The principle is that substances with similar HSP values (a small "distance" in Hansen space) are likely to be miscible. Estimating the HSP for this compound and comparing them to known solvent values can guide the selection of a screening library, saving significant time and resources.

Thermodynamics of Dissolution

The dissolution of a crystalline solid into a solvent is a thermodynamic process governed by the Gibbs free energy change (ΔG). Solubility is achieved at equilibrium when ΔG = 0. The process can be dissected into two key steps:

-

The energy required to break the solute's crystal lattice (Lattice Energy).

-

The energy released when the solute molecules are solvated by the solvent (Solvation Energy).

The temperature dependence of solubility is described by the van't Hoff equation , which relates the mole fraction solubility (X) to the enthalpy of dissolution (ΔH_sol) and entropy of dissolution (ΔS_sol):

ln(X) = - (ΔH_sol / RT) + (ΔS_sol / R)

Where R is the universal gas constant and T is the absolute temperature. A plot of ln(X) versus 1/T (

An In-Depth Technical Guide to the Structural and Conformational Analysis of 2-Aminopyrimidine Derivatives

Abstract

The 2-aminopyrimidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous approved drugs, including several kinase inhibitors used in oncology. Its prevalence stems from its ability to act as a versatile hydrogen bond donor and acceptor, enabling potent and selective interactions with biological targets. Understanding the precise three-dimensional structure and conformational dynamics of 2-aminopyrimidine derivatives is therefore not merely an academic exercise; it is a critical prerequisite for rational drug design and the optimization of lead compounds. This guide provides a comprehensive overview of the principal methodologies employed for the structural and conformational analysis of this vital class of molecules, integrating experimental techniques with computational approaches to build a holistic understanding of their structure-activity relationships (SAR).

The Strategic Importance of the 2-Aminopyrimidine Scaffold

The 2-aminopyrimidine moiety is a privileged structure in drug discovery, recognized for its role in a wide spectrum of biologically active agents with anticancer, antimicrobial, anti-inflammatory, and antiviral properties. Its success can be attributed to its structural features: the pyrimidine ring is a bioisostere for purine, while the exocyclic amino group provides a crucial hydrogen bond donor function. This arrangement facilitates key interactions within the ATP-binding pockets of kinases, a common target for these derivatives. Marketed drugs such as Imatinib, Palbociclib, and Ribociclib all feature this core structure, underscoring its therapeutic significance.

The orientation of substituents on the pyrimidine ring and the rotational freedom around the bond connecting the exocyclic amino group to its substituent dramatically influence binding affinity and selectivity. Consequently, a multi-faceted analytical approach is essential to fully characterize these molecules.

A Multi-Modal Approach to Structural Elucidation

A singular analytical technique is insufficient to capture the complete structural and dynamic profile of a 2-aminopyrimidine derivative. The conformation in a solid-state crystal may not fully represent its behavior in a solution or a biological environment. Therefore, we advocate for an integrated workflow that combines high-resolution experimental data with predictive computational models.

Caption: Integrated workflow for the structural analysis of 2-aminopyrimidine derivatives.

X-Ray Crystallography: The Definitive Solid-State View

X-ray crystallography provides an unambiguous, high-resolution snapshot of a molecule's atomic arrangement in a crystalline lattice. This technique is the gold standard for determining bond lengths, bond angles, and the absolute conformation of a molecule, offering incontrovertible evidence of its three-dimensional structure. For 2-aminopyrimidine derivatives, crystallography can reveal crucial details about intermolecular interactions, such as hydrogen bonding patterns, which are vital for understanding crystal packing and can inform the design of molecules with improved solid-state properties.

Causality in Experimental Design: Co-crystallization vs. Soaking

When studying a derivative in complex with a protein target, the choice between co-crystallization and soaking is critical.

-

Co-crystallization: The protein and ligand are mixed prior to crystallization. This is often preferred for ligands that induce a significant conformational change in the target protein or have slow binding kinetics.

-

Soaking: The ligand is introduced into a solution containing pre-grown apo-protein crystals. This method is faster but is only suitable for robust crystals and ligands that can diffuse into the crystal lattice without causing it to crack.

Experimental Protocol: Crystallization of a Protein-Ligand Complex

This protocol outlines a generalized procedure for obtaining crystals of a target protein in complex with a 2-aminopyrimidine derivative for X-ray diffraction analysis.

I. Preparation:

-

Protein Purification: Purify the target protein to >95% homogeneity. The final purification step should be size-exclusion chromatography using the intended crystallization buffer.

-

Protein Concentration: Concentrate the protein to a working stock of 5-20 mg/mL.

-

Ligand Preparation: Prepare a 20-50 mM stock solution of the 2-aminopyrimidine derivative in a suitable co-solvent (e.g., 100% DMSO). The solubility of the ligand is a key consideration; poor solubility can hinder complex formation.

II. Complex Formation:

-

On ice, slowly add the ligand stock solution to the protein solution to achieve a 5- to 10-fold molar excess of the ligand.

-

Incubate the mixture on ice for at least 1 hour.

-

Centrifuge the solution at ~14,000 x g for 10 minutes at 4°C to remove any precipitate. The supernatant contains the protein-ligand complex.

III. Crystallization Screening:

-

Use the supernatant to set up crystallization trials via the hanging-drop or sitting-drop vapor diffusion method.

-

Mix the complex solution with commercially available or custom-made reservoir solutions in ratios of 1:1, 1:2, or 2:1.

-

Incubate plates at a stable temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks.

IV. Data Collection and Structure Solution:

-

Cryo-protect suitable crystals and flash-cool them in liquid nitrogen.

-

Collect diffraction data using a synchrotron X-ray source.

-

Process the data and solve the structure using software packages like CCP4 or Phenix.

Caption: Experimental workflow for X-ray crystallography of a protein-ligand complex.

NMR Spectroscopy: Probing Conformation in Solution

While crystallography provides a static picture, Nuclear Magnetic Resonance (NMR) spectroscopy offers invaluable insights into the dynamic behavior of molecules in solution, which more closely mimics the physiological environment. For 2-aminopyrimidine derivatives, NMR is crucial for studying conformational equilibria, tautomerism, and the kinetics of processes like bond rotation.

Key Insights from NMR:

-

Conformational Analysis: The coupling constants (J-values) and Nuclear Overhauser Effect (NOE) data can be used to determine dihedral angles and through-space proximities, respectively, helping to define the preferred conformation(s) in solution.

-

Dynamic NMR (D-NMR): Many 2-aminopyrimidine derivatives exhibit restricted rotation around the Ar-NH bond. This can lead to temperature-dependent line broadening in the NMR spectrum. By analyzing the spectra at various temperatures, one can calculate the energy barrier to rotation (ΔG‡) and understand the flexibility of the molecule. For instance, the observation of broad doublets for the C5 carbon of the pyrimidine ring at low temperatures, which coalesce into a sharp singlet at higher temperatures, is a classic indicator of two or more rotameric conformations in equilibrium.

-

Structural Verification: Standard 1H and 13C NMR spectra are essential for confirming the chemical structure of synthesized derivatives, complementing data from mass spectrometry.

Data Interpretation: A Comparative Example

The table below illustrates hypothetical data for a 2-aminopyrimidine derivative, comparing results from different analytical methods.

| Parameter | X-Ray Crystallography | NMR Spectroscopy (in DMSO-d6) | Computational (DFT) |

| C4-N-C(subst)-C(subst) Torsion Angle | 15° (anti-periplanar) | Population-averaged; suggests flexibility | 12° (Energy Minimum) |

| N-H Protons | Observed as donors in H-bonds | Broad singlet at δ 6.6 ppm | N/A |

| C5-H Chemical Shift | N/A | δ 6.1 ppm (sharp singlet at 313 K) | N/A |

Computational Modeling: Prediction and Rationalization

Computational chemistry provides the framework to rationalize experimental findings and to predict the properties of novel derivatives. These in silico techniques are indispensable for modern drug discovery.

-

Molecular Docking: This method predicts the preferred binding orientation of a ligand within a protein's active site. For 2-aminopyrimidine derivatives, docking can reveal key hydrogen bonds (e.g., with the hinge region of a kinase) and hydrophobic interactions that contribute to binding affinity.

-

3D-QSAR (Quantitative Structure-Activity Relationship): Techniques like CoMFA and CoMSIA build a statistical model correlating the 3D structural properties of a series of compounds with their biological activity. This can guide the design of new derivatives with enhanced potency.

-

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms in a system over time, providing a dynamic view of the ligand-protein complex. This can assess the stability of binding poses predicted by docking and identify stable water-mediated interactions.

The synergy is clear: docking can propose a binding mode, which can then be validated against the solution conformation suggested by NMR and the solid-state structure from crystallography. MD simulations can then explore the stability of this complex over time.

Conclusion: An Integrated, Self-Validating System

The structural and conformational analysis of 2-aminopyrimidine derivatives is a cornerstone of rational drug design. No single technique provides a complete picture. The high-resolution static image from X-ray crystallography serves as a vital anchor, defining the intrinsic geometry and intermolecular interactions in the solid state. NMR spectroscopy complements this by revealing the dynamic behavior and conformational preferences in the more biologically relevant solution state. Finally, computational modeling acts as the unifying framework, allowing for the prediction of binding modes, the rationalization of structure-activity relationships, and the intelligent design of next-generation therapeutics. By integrating these three pillars, researchers can create a self-validating system where the insights from one technique inform and corroborate the others, accelerating the journey from a chemical scaffold to a life-saving medicine.

The Aminopyrimidine Carboxylate Core: A Technical Guide to its History, Discovery, and Synthetic Evolution

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrimidine Scaffold in Nature and Medicine

The pyrimidine ring is a foundational heterocyclic scaffold ubiquitous in nature, forming the structural basis for the nucleobases cytosine, thymine, and uracil, which are essential for the encoding of genetic information in DNA and RNA.[1][2] Beyond their role in nucleic acids, pyrimidine derivatives are involved in a myriad of biological processes and are found in essential molecules like thiamine (vitamin B1).[1][3] The inherent biological relevance of this scaffold has made it a privileged structure in medicinal chemistry. Synthetic pyrimidine derivatives have led to the development of numerous therapeutic agents, including barbiturates and antiviral drugs like zidovudine.[1]

Within this broad class of compounds, aminopyrimidine carboxylates have emerged as a particularly valuable pharmacophore. The strategic placement of an amino group and a carboxylate (or its ester/amide equivalent) on the pyrimidine ring creates a molecule with a rich potential for forming directed hydrogen bonds and other key interactions with biological targets.[4] This guide provides an in-depth exploration of the history, discovery, and the evolution of synthetic strategies for accessing this critical molecular core.

PART 1: The Genesis of Pyrimidine Synthesis - Early Discoveries

The systematic study of pyrimidines dates back to the late 19th century. In 1884, Pinner initiated the field by synthesizing pyrimidine derivatives through the condensation of amidines with ethyl acetoacetate.[1] However, the parent, unsubstituted pyrimidine molecule was not prepared until 1900 by Gabriel and Colman.[1]

A landmark discovery that laid the groundwork for the synthesis of functionalized pyrimidines, including precursors to aminopyrimidine carboxylates, was the multicomponent reaction developed by the Italian chemist Pietro Biginelli in 1891.[5][6] The Biginelli reaction is a one-pot cyclocondensation of an aryl aldehyde, urea, and a β-ketoester (like ethyl acetoacetate) under acidic conditions.[7][8] This powerful reaction directly yields 3,4-dihydropyrimidin-2(1H)-ones, which are highly functionalized scaffolds that have become invaluable in pharmaceutical development as calcium channel blockers and antihypertensive agents.[5] While not a direct synthesis of aminopyrimidine carboxylates, the Biginelli reaction demonstrated the feasibility of rapidly assembling the core pyrimidine ring from simple, readily available starting materials, a principle that continues to drive synthetic innovation today.

PART 2: The Evolution of Synthetic Methodologies

The synthesis of the aminopyrimidine carboxylate core has evolved significantly from classical condensation methods to modern, highly efficient catalytic strategies. This evolution has been driven by the need for greater structural diversity, improved yields, and more environmentally benign processes to support drug discovery programs.

Classical Approaches: Building the Core

The foundational methods for constructing the pyrimidine ring typically involve the cyclization of β-dicarbonyl compounds with N-C-N building blocks like amidines or urea.[1][3] For aminopyrimidine carboxylates specifically, a common strategy involves the condensation of a guanidine derivative with a functionalized three-carbon unit already containing the carboxylate group or a precursor.

A representative classical protocol is the condensation of guanidine with an α,β-unsaturated ester bearing a cyano or another suitable activating group. This approach allows for the direct incorporation of the amino group (from guanidine) and the carboxylate moiety into the final pyrimidine ring.

Modern Synthetic Strategies: Efficiency and Diversity

While classical methods are robust, modern drug discovery demands faster and more flexible synthetic routes. Recent decades have seen a renaissance in pyrimidine synthesis, leveraging advances in catalysis, microwave-assisted synthesis, and combinatorial chemistry.[7][9]

Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to dramatically reduce reaction times and, in many cases, improve yields for pyrimidine synthesis.[9][10] For instance, the condensation of chalcones with guanidine nitrate to form aminopyrimidines can be efficiently carried out using microwave-assisted heating, providing a rapid entry into the core scaffold.[9]

Catalytic Enhancements: The original Biginelli reaction, which required strong acid catalysis, has been significantly improved through the use of Lewis acids like ytterbium(III) triflate (Yb(OTf)₃) or indium(III) chloride.[8] These catalysts can increase reaction yields, shorten times, and even enable solvent-free conditions, enhancing the environmental friendliness of the process.[8]

Solid-Phase Synthesis and Combinatorial Chemistry: To accelerate the drug discovery process, the Biginelli reaction and related pyrimidine syntheses have been adapted for solid-phase synthesis.[6][7] By anchoring one of the components, such as the β-ketoester, to a polymer resin, chemists can readily generate large libraries of dihydropyrimidine derivatives.[6] Subsequent modifications and cleavage from the resin provide a diverse set of compounds for high-throughput screening.[7]

Modern Cross-Coupling Strategies: For highly substituted or complex aminopyrimidine carboxylates, modern synthetic routes often involve a two-step process: synthesis of a simpler, halogenated pyrimidine carboxylate core, followed by functionalization using transition metal-catalyzed cross-coupling reactions. A common and powerful approach starts with a precursor like 6-chloropyrimidine-4-carboxylic acid. The carboxylic acid can be converted to an amide, and the chloro group can then be displaced by various amines via nucleophilic aromatic substitution to build molecular complexity.[11]

PART 3: Experimental Protocols and Data

Representative Protocol: Two-Step Synthesis of a 6-Aminopyrimidine-4-carboxamide

This protocol is representative of a modern approach to synthesizing diverse aminopyrimidine carboxylate derivatives, as described in the synthesis of novel antitubercular agents.[11]

Step 1: Amide Coupling

-

To a solution of 6-chloropyrimidine-4-carboxylic acid (1.0 eq) in dimethylformamide (DMF), add 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq).

-

Stir the mixture at room temperature for 10 minutes.

-

Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.

-

Continue stirring at 25 °C until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting amide intermediate by flash column chromatography.

Step 2: Nucleophilic Aromatic Substitution

-

Dissolve the 6-chloro-pyrimidine-4-carboxamide intermediate (1.0 eq) in isopropanol.

-

Add the desired amine (LHS of the molecule) (1.2 eq) and DIPEA (2.0 eq).

-

Heat the reaction mixture to 100 °C in a sealed vessel.

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the starting material is consumed, cool the reaction to room temperature.

-

Concentrate the mixture under reduced pressure and purify the final 6-aminopyrimidine-4-carboxamide product by flash column chromatography or recrystallization.

Comparative Data: Evolution of the Biginelli Reaction

The following table summarizes the improvement in reaction conditions and yields for the Biginelli reaction, showcasing the evolution from classical to modern catalytic methods.

| Catalyst / Conditions | Solvent | Time | Yield (%) | Reference |

| HCl (catalytic) | Ethanol | 18 h | 20-60% | [6][7] |

| Polyphosphate Ester (PPE) | THF | Reflux | 60-95% | [6][7] |

| Yb(OTf)₃ | None | 0.5-2 h | 85-95% | [8] |

| InCl₃ | THF | 12 h | 80-95% | [8] |

| Microwave (solvent-free) | None | 5-15 min | 75-90% | [8][10] |

PART 4: Visualizing the Synthesis and Discovery Process

Diagram: The Classic Biginelli Reaction Mechanism

The mechanism of the Biginelli reaction involves a series of bimolecular reactions, starting with an acid-catalyzed condensation to form a key iminium intermediate.[5][8]

Caption: Fig 1. Simplified Biginelli Reaction Mechanism

Diagram: Modern Synthetic Workflow for Drug Discovery

This workflow illustrates a modern, modular approach to creating a library of aminopyrimidine carboxylate derivatives for screening.

Caption: Fig 2. Drug Discovery Workflow

Conclusion and Future Outlook

The journey of the aminopyrimidine carboxylate core from a curiosity of 19th-century organic chemistry to a cornerstone of modern drug discovery is a testament to its inherent chemical and biological value. The development of robust, efficient, and diverse synthetic methodologies has been paramount to this success. Early multicomponent reactions like the Biginelli synthesis provided the initial blueprint for assembling the pyrimidine ring, while modern catalytic and combinatorial methods have enabled the rapid exploration of chemical space required for identifying potent and selective therapeutic agents. As our understanding of disease biology deepens, the aminopyrimidine carboxylate scaffold, with its proven track record and synthetic tractability, is certain to remain a vital tool in the arsenal of medicinal chemists for years to come.

References

- 1. Pyrimidine - Wikipedia [en.wikipedia.org]

- 2. Pyrimidine metabolism - Wikipedia [en.wikipedia.org]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. 6-Aminopyrimidine-4-carboxylic acid | 38214-46-9 | Benchchem [benchchem.com]

- 5. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. scispace.com [scispace.com]

- 8. Biginelli Reaction [organic-chemistry.org]

- 9. nanobioletters.com [nanobioletters.com]

- 10. Synthesis of diverse dihydropyrimidine-related scaffolds by fluorous benzaldehyde-based Biginelli reaction and post-condensation modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies - PMC [pmc.ncbi.nlm.nih.gov]

thermodynamic stability of Methyl 2-aminopyrimidine-4-carboxylate

An In-depth Technical Guide Topic: Thermodynamic Stability of Methyl 2-aminopyrimidine-4-carboxylate Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound is a heterocyclic building block of significant interest in medicinal chemistry. As with any active pharmaceutical ingredient (API) or key intermediate, a comprehensive understanding of its thermodynamic stability is a prerequisite for successful drug development. This technical guide provides a robust framework for the systematic evaluation of the . We detail a multi-faceted approach that integrates computational analysis with a suite of empirical testing protocols, including forced degradation studies and advanced thermal analysis. The methodologies described herein are designed to not only identify potential degradation pathways but also to quantify the kinetics of degradation, thereby informing critical decisions regarding storage, formulation, and shelf-life prediction. This document serves as a self-validating system, explaining the causality behind experimental choices to ensure the generation of reliable and reproducible stability data.

Introduction: The Imperative of Stability Analysis

The journey of a drug candidate from discovery to clinical application is critically dependent on its physicochemical properties. Among the most vital of these is thermodynamic stability—the ability of a molecule to resist chemical degradation under various environmental conditions.[1] For this compound (Figure 1), a scaffold utilized in the synthesis of diverse bioactive agents, a poor stability profile can compromise shelf-life, lead to the formation of potentially toxic degradants, and ultimately cause the failure of an otherwise promising therapeutic program.[1]

This guide, written from the perspective of a Senior Application Scientist, outlines a comprehensive strategy for characterizing the stability of this molecule. We move beyond simple checklists, providing the scientific rationale for a tiered analytical approach. This begins with in-silico predictions to identify potential liabilities, followed by a rigorous experimental program of stress testing and thermal analysis to empirically define the compound's stability profile.

Figure 1: Chemical Structure of this compound

Caption: The core structure featuring a pyrimidine ring.

Physicochemical & Foundational Data

A proper stability investigation begins with cataloging the known physical properties of the compound. This data provides a baseline for subsequent analytical work.

| Property | Value | Source |

| CAS Number | 6937-03-7 | [2] |

| Molecular Formula | C₇H₈N₂O₂ | [3] |

| Molecular Weight | 152.15 g/mol | [3] |

| Appearance | White to brown crystalline powder | [4] |

| Melting Point | 144-148 °C | [2][4] |

| Solubility | Insoluble in water; Soluble in Chloroform | [4] |

| pKa (Predicted) | 4.89 ± 0.11 | [4] |

Tier 1: Computational Stability Assessment

Before committing to extensive lab work, computational methods can offer invaluable foresight into the molecule's potential weak points. Density Functional Theory (DFT) calculations are particularly powerful for this purpose.[5][6]

The objective of this phase is to model the molecule's electronic structure and predict its reactivity towards common degradation forces like hydrolysis and oxidation.

Rationale and Causality

By calculating properties like molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO/LUMO), and bond dissociation energies, we can hypothesize which parts of the molecule are most susceptible to attack.[5] For this compound, we would anticipate:

-

Ester Group: The carbonyl carbon of the ester is electrophilic and a prime target for nucleophilic attack by water or hydroxide ions, leading to hydrolysis.

-

Amino Group: The nitrogen lone pair makes this group a potential site for oxidation.

-

Pyrimidine Ring: While aromatic, the nitrogen atoms withdraw electron density, creating sites that can be susceptible to nucleophilic attack or ring-opening reactions under harsh conditions.[7]

Recommended Computational Protocol

-

Conformational Analysis: Identify the lowest energy (most stable) conformer of the molecule using a tool like the Conformer–Rotamer Ensemble Sampling Tool (CREST).[8][9]

-

Geometry Optimization: Perform a full geometry optimization and frequency calculation on the most stable conformer using DFT with a suitable functional and basis set (e.g., B3LYP/6-31+G(d,p)).[6]

-

Electronic Property Calculation: From the optimized structure, calculate and map the MEP to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. Determine the HOMO-LUMO energy gap, which can be an indicator of chemical reactivity.[5]

-

Modeling Degradation Reactions: Model the transition states and calculate the activation energies for key potential degradation reactions, such as the acid- and base-catalyzed hydrolysis of the methyl ester. A lower activation energy suggests a more facile, and therefore more likely, degradation pathway.

Tier 2: Empirical Stability Profiling & Forced Degradation

Forced degradation, or stress testing, is the cornerstone of experimental stability analysis.[] It involves subjecting the compound to conditions more severe than those it would typically encounter to accelerate degradation and rapidly identify likely breakdown products.[] This data is essential for developing and validating a stability-indicating analytical method.[11]

Experimental Workflow Overview

The overall workflow ensures a systematic investigation where the development of the analytical method and the stress testing are conducted in parallel, allowing for iterative refinement.

Caption: Workflow for forced degradation and method validation.

Core Analytical Technique: Stability-Indicating HPLC Method

A robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method is the primary tool for this analysis.[12] The goal is a method that can separate the intact parent compound from all process impurities and degradation products.

Protocol: HPLC Method Development

-

Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size), as it is versatile for moderately polar compounds.

-

Mobile Phase Screening:

-

Aqueous (A): 0.1% Formic Acid or Phosphoric Acid in Water (to control peak shape).

-

Organic (B): Acetonitrile and/or Methanol.

-

-

Gradient Elution: Develop a gradient method starting from high aqueous content to high organic content (e.g., 5% to 95% B over 20 minutes) to elute all potential components.

-

Detection: Use a photodiode array (PDA) detector to monitor across a range of wavelengths (e.g., 210-400 nm). This allows for the determination of peak purity and selection of the optimal monitoring wavelength.

-

Optimization: Adjust the gradient slope, flow rate (e.g., 1.0 mL/min), and column temperature (e.g., 30 °C) to achieve optimal resolution (>2.0) between the parent peak and any adjacent peaks.

Forced Degradation Protocols

For each condition, a solution of this compound (e.g., 1 mg/mL) is prepared. A control sample, protected from the stress condition, is analyzed alongside the stressed samples. The target is to achieve 5-20% degradation of the API.

| Stress Condition | Protocol Details | Rationale & Potential Products |

| Acid Hydrolysis | Treat with 0.1 M HCl at 60 °C for 24-48 hours. Neutralize before injection. | Simulates acidic environments. The primary expected degradation is the hydrolysis of the methyl ester to form 2-aminopyrimidine-4-carboxylic acid .[13][14] |

| Base Hydrolysis | Treat with 0.1 M NaOH at room temperature for 4-8 hours. Neutralize before injection. | Simulates alkaline environments. Base-catalyzed ester hydrolysis is typically much faster than acid-catalyzed hydrolysis.[14] The product is also 2-aminopyrimidine-4-carboxylic acid . |

| Oxidation | Treat with 3% H₂O₂ at room temperature for 24 hours. | Tests susceptibility to oxidative stress. Potential products include N-oxides or hydroxylated species on the pyrimidine ring. |

| Photostability | Expose solid powder and solution to UV/Vis light according to ICH Q1B guidelines (Overall illumination ≥ 1.2 million lux hours; integrated near UV energy ≥ 200 watt hours/m²). | Pyrimidine rings are known to be photoreactive and can undergo reactions like hydration or ring cleavage upon UV exposure.[7][15] |

| Thermal Stress | Expose solid powder to dry heat (e.g., 80 °C) for 7 days. | Assesses the stability of the solid form at elevated temperatures, relevant for storage and transport. |

Degradant Identification

Once the HPLC method shows significant degradation peaks, the next step is structural elucidation, typically using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[16]

-

Inject the stressed samples into an LC-MS/MS system.

-

Obtain the accurate mass of the parent ion for each degradation product.

-

Perform fragmentation (MS/MS) on the degradant peaks.

-

Propose structures by analyzing the fragmentation patterns and comparing them to the structure of the parent compound. For example, a mass loss of 14 Da (CH₂) from the parent would strongly suggest ester hydrolysis.

Proposed Degradation Pathways

Based on the functional groups present and established pyrimidine chemistry, we can propose the most likely degradation pathways. This serves as a hypothesis to be confirmed by the LC-MS/MS data.

Caption: Potential degradation pathways for the molecule.

Tier 3: Quantitative Thermal Analysis

While forced degradation explores chemical reactivity, dedicated thermal analysis techniques provide quantitative data on the physical stability of the solid form.[17]

6.1. Differential Scanning Calorimetry (DSC) DSC measures the heat flow into or out of a sample as a function of temperature.[18] It is used to determine the melting point, purity, and detect polymorphic transitions.

-

Protocol: Accurately weigh 2-5 mg of the compound into an aluminum pan. Heat at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Data Interpretation: The sharp endotherm corresponds to the melting point. The shape and onset of the peak can provide an indication of purity. The absence of other thermal events before melting suggests the sample is a single, stable crystalline form under the test conditions.

6.2. Thermogravimetric Analysis (TGA) TGA measures the change in mass of a sample as a function of temperature.[17] It is used to determine the temperature at which the compound begins to decompose.

-

Protocol: Accurately weigh 5-10 mg of the compound into a ceramic or platinum pan. Heat at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Data Interpretation: A significant mass loss indicates decomposition. The onset temperature of this mass loss is the decomposition temperature. Any mass loss at lower temperatures (e.g., <120 °C) would suggest the presence of residual solvent or water.

Conclusion: Synthesizing a Complete Stability Profile

By systematically executing the computational and experimental tiers outlined in this guide, a comprehensive thermodynamic stability profile for this compound can be established. The integration of forced degradation studies with a validated, stability-indicating HPLC method allows for the confident identification and quantification of degradation products.[12] Thermal analysis provides critical data on the solid-state stability.

The resulting dataset is not merely a collection of results but a foundational pillar of knowledge for the compound. It directly informs the selection of appropriate storage conditions, guides formulation development to minimize degradation, and is a non-negotiable component of any regulatory submission. This rigorous, science-driven approach ensures the quality, safety, and efficacy of any future therapeutic agent derived from this important chemical entity.

References

- 1. benchchem.com [benchchem.com]

- 2. 2-氨基异烟酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Methyl 2-aminopyridine-4-carboxylate | C7H8N2O2 | CID 236984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl 2-aminopyridine-4-carboxylate CAS#: 6937-03-7 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pyrimidine - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Formation and stability of repairable pyrimidine photohydrates in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. benchchem.com [benchchem.com]

- 18. Thermodynamic Studies for Drug Design and Screening - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Understated Influence of a Core Heterocycle

An In-Depth Technical Guide to the Electronic Properties of the Pyrimidine Ring System

To the casual observer, pyrimidine is a simple, six-membered aromatic heterocycle containing two nitrogen atoms. To the seasoned researcher, it is a scaffold of immense significance, forming the structural and electronic heart of nucleic acids, vitamins, and a vast array of pharmaceuticals.[1][2] Its understated structure belies a complex and highly tunable electronic landscape. The precise arrangement of its nitrogen atoms imparts a characteristic π-deficiency that governs its reactivity, molecular interactions, and ultimately, its biological and material functions.[3][4] This guide serves as a technical deep-dive into the core electronic properties of the pyrimidine system, providing researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to understand, predict, and manipulate this crucial chemical entity.

The Electronic Foundation: Aromaticity and π-Electron Distribution

Pyrimidine is an aromatic heterocyclic organic compound, similar in structure to benzene but with two nitrogen atoms at positions 1 and 3 of the ring.[3][5] This fundamental substitution is the genesis of its unique electronic character.

Aromaticity in a π-Deficient System

Like benzene, pyrimidine fulfills Hückel's criteria for aromaticity with a planar ring and 6 π-electrons. However, the high electronegativity of the two nitrogen atoms causes a significant perturbation of the π-electron cloud. These nitrogen atoms act as powerful inductive electron-withdrawing groups, pulling electron density from the carbon atoms and rendering the entire ring system "π-deficient."[3][6] This reduced electron density means its aromatic stabilization is less than that of benzene. Computational studies using descriptors like the Aromatic Stabilization Energy (ASE), Nucleus-Independent Chemical Shift (NICS), and the Harmonic Oscillator Model of Aromaticity (HOMA) consistently quantify this reduced aromaticity.[7][8] Interestingly, unlike benzene derivatives, studies have shown that nearly all substituents, whether electron-donating or withdrawing, tend to decrease the aromaticity of the pyrimidine ring.[7][8]

A Landscape of Uneven Charge

The inductive pull of the nitrogen atoms is not uniform across the ring. The electron density is most depleted at the positions ortho and para to the nitrogens (C2, C4, and C6).[6][9] The C5 position, being meta to both nitrogens, is comparatively less electron-deficient and retains a more "benzenoid" character.[6] This uneven distribution creates distinct reactive sites: the nitrogen atoms themselves are nucleophilic centers (due to their lone pairs), the C2, C4, and C6 positions are electrophilic (prone to attack by nucleophiles), and the C5 position is the preferred site for attack by electrophiles, albeit only under forcing conditions or with ring activation.[3][6][10]

Caption: Electron density map of the pyrimidine ring.

Chemical Reactivity: The Consequences of π-Deficiency

The electronic structure of pyrimidine directly dictates its chemical behavior, creating a clear distinction between its reactions with electrophiles and nucleophiles.

Nucleophilic Aromatic Substitution (SNAr)

The pronounced electron deficiency at the C2, C4, and C6 positions makes them highly susceptible to nucleophilic attack.[3] This is a hallmark of pyrimidine chemistry. Leaving groups (such as halogens) at these positions are readily displaced by a wide range of nucleophiles (e.g., amines, alkoxides). The reaction proceeds via a high-energy intermediate (a Meisenheimer complex) where the negative charge is stabilized by delocalization onto the ring nitrogen atoms.[11]

Electrophilic Aromatic Substitution